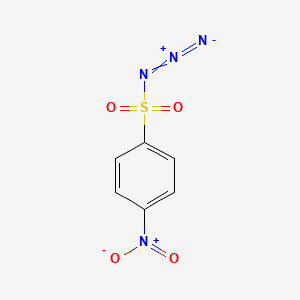

4-Nitrobenzenesulfonyl azide

Description

Significance of Sulfonyl Azides as Chemical Reagents

Sulfonyl azides are a highly significant class of chemical reagents in modern organic synthesis, primarily valued for their ability to participate in a wide array of chemical transformations. tandfonline.com These organic compounds, which contain the sulfonyl azide (B81097) (–SO₂N₃) functional group, serve as versatile precursors for the construction of complex molecules. nih.gov Their utility stems from their capacity to act as sources of nitrene intermediates and to undergo various cycloaddition and substitution reactions. nih.govresearchgate.net

In synthetic organic chemistry, sulfonyl azides are instrumental in several key types of reactions. They are widely recognized as effective reagents for diazo transfer reactions, a process that installs a diazo group onto a substrate, which is a crucial step in the synthesis of α-diazocarbonyl compounds. tandfonline.commdpi.com Furthermore, sulfonyl azides are pivotal in the formation of new carbon-nitrogen and sulfur-nitrogen bonds. nih.gov This includes their application in the aziridination of olefins, the direct C–H bond amination, and the synthesis of a diverse range of nitrogen-containing heterocycles. tandfonline.comnih.govnih.gov The reactivity of a specific sulfonyl azide can be fine-tuned by altering the substituents on the aryl ring, allowing for a broad scope of applications in the synthesis of pharmaceuticals and other functional organic materials. nih.govrsc.org

Historical Context of 4-Nitrobenzenesulfonyl Azide in Organic Chemistry

The study of organic azides dates back to the 19th century, with the first preparation of phenyl azide reported in 1864. wikipedia.org Foundational work by chemists like Theodor Curtius on the rearrangement of acyl azides and Rolf Huisgen on 1,3-dipolar cycloadditions established the fundamental reactivity of the azide functional group. wikipedia.org For many years, toluene-4-sulfonyl azide (tosyl azide, TsN₃) was the most commonly used sulfonyl azide for transformations like diazo group transfer. mdpi.com

The development of this compound (PNBSA) and other substituted sulfonyl azides represented a significant advancement, offering chemists reagents with different reactivity profiles. Researchers found that the electronic properties of the sulfonyl azide reagent significantly influence reaction outcomes. nih.govacs.org The strongly electron-withdrawing nitro group on this compound makes it a more electrophilic and often more efficient reagent for certain transformations compared to tosyl azide. nih.govorgsyn.org For instance, in reactions with β-keto esters, this compound was found to favor diazo transfer, whereas tosyl azide could lead to a mixture of products including those from azido (B1232118) transfer. acs.org This enhanced reactivity and selectivity led to the adoption of this compound as a superior reagent in specific synthetic contexts. acs.orgorgsyn.org

Scope and Research Focus on this compound

Contemporary research on this compound is focused on leveraging its unique reactivity for the development of novel synthetic methodologies. A primary area of investigation is its application in diazo-transfer reactions, particularly for the synthesis of α-diazo ketones and esters from carbonyl compounds. mdpi.comacs.orgorgsyn.org Studies have shown that this compound can be more effective than other sulfonyl azides, such as tosyl azide, in promoting diazo transfer over competing side reactions. acs.orgorgsyn.org

Another major research thrust involves the use of this compound in cycloaddition reactions. As a 1,3-dipole, it reacts with various dipolarophiles, such as alkenes, to form triazoline intermediates which can then be used to synthesize other valuable compounds like aziridines. researchgate.netbeilstein-archives.orglookchem.com The electron-deficient nature of this compound influences the energetics and regioselectivity of these cycloadditions. beilstein-archives.orglookchem.com

Furthermore, this compound serves as a nitrene precursor in transition metal-catalyzed reactions for C–H bond amination and aziridination. nih.govnih.gov The nitrobenzenesulfonyl group is often advantageous because it can be removed under relatively mild conditions after the desired transformation. nih.gov Research in this area aims to expand the scope of these reactions to include a wider range of substrates and to develop more efficient and selective catalytic systems for constructing valuable N-heterocycles and amine-containing products. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-diazo-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O4S/c7-8-9-15(13,14)6-3-1-5(2-4-6)10(11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZGKOVPGJULGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337450 | |

| Record name | 4-Nitrobenzenesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4547-62-0 | |

| Record name | 4-Nitrobenzenesulfonyl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrobenzenesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4547-62-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 4 Nitrobenzenesulfonyl Azide

Classical Nucleophilic Substitution Approaches

The most conventional and widely utilized method for synthesizing 4-nitrobenzenesulfonyl azide (B81097) involves the nucleophilic substitution of a suitable leaving group on the sulfonyl sulfur by an azide anion.

Reaction of 4-Nitrobenzenesulfonyl Chloride with Azide Salts

The cornerstone of classical synthesis is the reaction between 4-nitrobenzenesulfonyl chloride and an alkali metal azide, most commonly sodium azide (NaN₃). thieme-connect.comtandfonline.com In this Sɴ2-type reaction, the azide ion acts as the nucleophile, displacing the chloride ion from the sulfonyl chloride. The strong electron-withdrawing nature of the para-nitro group on the benzene (B151609) ring enhances the electrophilicity of the sulfur atom, facilitating the nucleophilic attack.

The reaction is typically carried out by dissolving 4-nitrobenzenesulfonyl chloride in a suitable organic solvent and then adding an aqueous solution of sodium azide. google.com The reaction mixture is stirred for a period, after which the product, 4-nitrobenzenesulfonyl azide, is isolated. This method is a practical and common laboratory procedure for preparing sulfonyl azides. thieme-connect.com

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the synthesis of this compound via nucleophilic substitution is highly dependent on the reaction conditions, particularly the solvent system. Due to the biphasic nature of the reaction, involving a nonpolar organic substrate and a polar inorganic salt, finding a single solvent that effectively dissolves both reactants can be challenging. thieme-connect.comtandfonline.com

Historically, solvent mixtures such as acetone/water or ethanol/water have been employed. thieme-connect.com However, research has focused on optimizing these conditions to improve yields and simplify product isolation. A comparative study of different solvents, including acetonitrile (B52724) (CH₃CN), tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (CH₂Cl₂), and toluene, revealed that none of these conventional solvents were ideal for the reaction of sulfonyl chlorides with sodium azide. tandfonline.com

A significant advancement in this area has been the identification of polyethylene (B3416737) glycol (PEG-400) as a highly effective reaction medium. tandfonline.comresearchgate.net In a direct comparison, PEG-400 was found to be the most active medium for the synthesis of sulfonyl azides from their corresponding chlorides. tandfonline.com For the synthesis of this compound, the reaction proceeds smoothly in PEG-400 at room temperature, yielding the product in a short time frame. researchgate.net The presence of the electron-withdrawing nitro group on the aryl sulfonyl chloride was found to slightly increase the reaction time compared to electron-donating groups. tandfonline.comtandfonline.com

| Solvent System | Reaction Time (minutes) | Yield (%) | Reference |

| PEG-400 | 30 | 90 | tandfonline.comresearchgate.net |

| Acetone/Water | Not specified | Not specified | thieme-connect.com |

| Ethanol/Water | Not specified | Not specified | thieme-connect.com |

| Acetonitrile | Less effective | Lower | tandfonline.com |

| Tetrahydrofuran (THF) | Less effective | Lower | tandfonline.com |

| Dichloromethane (CH₂Cl₂) | Less effective | Lower | tandfonline.com |

| Toluene | Less effective | Lower | tandfonline.com |

Role of Phase-Transfer Catalysis in Synthesis Efficiency

To address the challenges of the heterogeneous reaction mixture in classical synthesis, phase-transfer catalysis (PTC) has been employed to enhance reaction rates and yields. thieme-connect.comtandfonline.com Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, facilitate the transfer of the azide anion from the aqueous phase to the organic phase, where the reaction with the sulfonyl chloride occurs. mdpi.com

The use of a phase-transfer catalyst can circumvent the need for a single solvent system that solubilizes both reactants, leading to a more efficient process. For instance, the use of crown ethers has been reported to catalyze the reaction between sodium azide and sulfonyl chlorides. mdpi.com This approach, however, can sometimes involve complex procedures and longer reaction times. tandfonline.com The development of more efficient PTC conditions continues to be an area of interest to improve the synthesis of sulfonyl azides.

Advanced and Green Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of this compound.

Utilization of Polyethylene Glycols (PEGs) as Reaction Media

The use of polyethylene glycols (PEGs) as a reaction medium represents a significant advancement in the green synthesis of sulfonyl azides. tandfonline.comresearchgate.net PEGs are attractive solvents due to their low cost, thermal stability, recyclability, and biodegradability. tandfonline.com

Specifically, PEG-400 has been demonstrated to be a highly efficient and eco-friendly reaction medium for the synthesis of various sulfonyl azides, including this compound, from their corresponding sulfonyl chlorides and sodium azide. tandfonline.comresearchgate.net The reactions are typically carried out at room temperature without the need for an additional catalyst. tandfonline.com This method offers high yields (around 90% for this compound) and short reaction times. tandfonline.comresearchgate.net A key advantage of this protocol is the ease of product isolation and the potential for recycling the PEG medium. researchgate.net

| Sulfonyl Chloride | Product | Time (mins) | Yield (%) | Reference |

| 4-Nitrobenzenesulfonyl chloride | This compound | 30 | 90 | tandfonline.comresearchgate.net |

| 4-Toluenesulfonyl chloride | 4-Toluenesulfonyl azide | 10 | 94 | tandfonline.com |

| 4-Methoxybenzenesulfonyl chloride | 4-Methoxybenzenesulfonyl azide | 10 | 95 | tandfonline.com |

| 2-Nitrobenzenesulfonyl chloride | 2-Nitrobenzenesulfonyl azide | 40 | 85 | tandfonline.comtandfonline.com |

Alternative Precursor-Based Synthesis Routes

While the reaction of 4-nitrobenzenesulfonyl chloride is the most common route, alternative precursors have also been explored.

One such alternative involves the use of 4-nitrobenzenesulfonylhydrazide . A patented method describes the preparation of p-nitrobenzenesulfonyl azide by reacting p-nitrobenzenesulfonylhydrazide with sodium nitrite (B80452) in an acidic medium. google.com In this procedure, 4-nitrobenzenesulfonylhydrazide is treated with an aqueous solution of sodium nitrite at a low temperature (0-5 °C) in the presence of dilute hydrochloric acid. This diazotization reaction converts the hydrazide into the corresponding azide. google.com

Reactivity and Mechanistic Investigations of 4 Nitrobenzenesulfonyl Azide

Diazo Transfer Reactions

4-Nitrobenzenesulfonyl azide (B81097) is a prominent reagent in organic synthesis, primarily utilized for the transfer of a diazo group (=N₂) to a substrate, a transformation known as a diazo transfer reaction. This method is a cornerstone in the synthesis of α-diazocarbonyl compounds, which are versatile intermediates for a variety of chemical transformations. The reactivity of 4-nitrobenzenesulfonyl azide is significantly influenced by the electron-withdrawing nitro group, which enhances its electrophilicity and facilitates the diazo transfer process.

Mechanism of Diazo Group Transfer from this compound

The generally accepted mechanism for the diazo transfer reaction from a sulfonyl azide, such as this compound, to an active methylene (B1212753) compound is the Regitz diazo transfer. This process is typically base-catalyzed and proceeds through a series of well-defined steps.

The reaction is initiated by the deprotonation of the active methylene compound by a base, forming a carbanion or an enolate. This nucleophilic species then attacks the terminal nitrogen atom of the this compound. The resulting intermediate subsequently undergoes a cyclization to form a five-membered triazole-like intermediate. This intermediate is unstable and fragments, leading to the formation of the desired diazo compound and 4-nitrobenzenesulfonamide (B188996) as a byproduct. The driving force for this fragmentation is the formation of the stable dinitrogen moiety within the diazo group and the resonance-stabilized sulfonamide anion.

The choice of base is crucial and can influence the reaction rate and outcome. Common bases employed include organic amines such as triethylamine (B128534) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), as well as inorganic bases like potassium carbonate.

Scope and Substrate Specificity in α-Diazocarbonyl Compound Synthesis

This compound has demonstrated a broad scope in the synthesis of α-diazocarbonyl compounds, reacting effectively with a variety of active methylene pronucleophiles. The presence of two electron-withdrawing groups flanking the methylene carbon significantly increases its acidity, making it a suitable substrate for this transformation.

Cyclic ketones and β-keto esters are excellent substrates for diazo transfer reactions with this compound. The resulting α-diazo-β-keto esters and α-diazocyclic ketones are valuable precursors for various synthetic applications, including carbene-mediated cyclopropanation and insertion reactions.

For instance, the reaction of ethyl 2-oxocyclohexanecarboxylate with this compound in the presence of a suitable base affords the corresponding α-diazo-β-keto ester in good yield. The reactivity of the substrate is dependent on the acidity of the α-proton, which is readily abstracted to initiate the reaction.

| Substrate | Product | Reagent | Base | Yield (%) |

| Ethyl 2-oxocyclohexanecarboxylate | Ethyl 2-diazo-2-oxocyclohexanecarboxylate | This compound | Triethylamine | 85 |

| Dimethyl malonate | Dimethyl diazomalonate | This compound | DBU | 92 |

| 1,3-Cyclohexanedione | 2-Diazo-1,3-cyclohexanedione | This compound | Potassium Carbonate | 88 |

Enaminoketones and other related activated methylene compounds are also amenable to diazo transfer reactions using this compound. The inherent nucleophilicity of the β-carbon of the enaminone system facilitates the initial attack on the azide. This reaction provides a direct route to α-diazo-β-enaminones, which are useful building blocks in heterocyclic synthesis. The reaction conditions are generally mild, and the yields are often high, demonstrating the versatility of this compound as a diazo transfer agent.

Regioselectivity and Stereochemical Aspects in Diazo Transfer

In cases where the active methylene group is flanked by two different electron-withdrawing groups, the regioselectivity of the diazo transfer can become an important consideration. Generally, the proton that is more acidic will be preferentially removed by the base, leading to the formation of the corresponding carbanion and subsequent diazo transfer at that position. The electron-withdrawing strength of the activating groups plays a crucial role in determining the site of deprotonation.

From a stereochemical perspective, if the active methylene carbon is a prochiral center, the diazo transfer reaction itself does not typically induce stereoselectivity, as it proceeds through a planar enolate intermediate. However, if the substrate already contains a stereocenter, the diastereoselectivity of the reaction can be influenced by steric and electronic factors of the existing chiral moiety. The development of asymmetric diazo transfer reactions often relies on the use of chiral bases or phase-transfer catalysts to induce enantioselectivity.

In Situ Generation and Reactivity of Unstable Diazo Intermediates

A significant advantage of the diazo transfer methodology is the ability to generate potentially unstable diazo compounds in situ and utilize them directly in subsequent reactions without isolation. This is particularly valuable for diazo compounds that are prone to decomposition or are hazardous to handle in their pure form.

For example, a diazo compound generated from a β-keto ester using this compound can be immediately subjected to a rhodium-catalyzed intramolecular C-H insertion reaction. This "one-pot" approach avoids the need to isolate the intermediate diazo species, streamlining the synthetic process and minimizing potential hazards. The compatibility of the diazo transfer conditions with the subsequent reaction is a key consideration in designing such tandem processes. The sulfonamide byproduct can sometimes interfere with the catalyst used in the subsequent step, necessitating careful planning of the reaction sequence and conditions.

Comparison with Other Sulfonyl Azide Diazo Donors (e.g., Tosyl Azide, Triflyl Azide)

In the field of diazo transfer chemistry, the choice of the sulfonyl azide reagent is critical as it significantly influences the reaction's efficiency, scope, and safety. This compound, often referred to as nosyl azide (NsN₃), belongs to a family of widely used diazo donors, including the more traditional tosyl azide (TsN₃) and the highly reactive triflyl azide (TfN₃). The reactivity of these reagents is primarily governed by the electronic nature of the substituent on the sulfonyl group.

The electron-withdrawing nitro group in this compound makes the sulfonyl center more electrophilic compared to the methyl group in tosyl azide. This enhanced electrophilicity generally leads to higher reactivity in diazo transfer reactions. While tosyl azide is a cost-effective and efficient reagent for many applications with active methylene compounds, this compound can be a superior choice for less reactive substrates. orgsyn.orgorganic-chemistry.org For instance, a study on the diazo-transfer reaction using o-nitrobenzenesulfonyl azide (a positional isomer) highlighted its favorable physicochemical properties and ease of synthesis compared to triflyl azide. thieme-connect.com

Triflyl azide is one of the most powerful diazo-transfer reagents due to the extreme electron-withdrawing capacity of the trifluoromethyl group. organic-chemistry.org However, this high reactivity is coupled with significant stability and safety concerns, limiting its widespread use. thieme-connect.com In contrast, reagents like 4-acetamidobenzenesulfonyl azide (p-ABSA) have been developed as safer alternatives to tosyl and mesyl azides, proving equally effective in certain detrifluoroacetylative diazo transfer reactions. orgsyn.orgguidechem.com this compound strikes a balance, offering enhanced reactivity over tosyl azide without the extreme hazards associated with triflyl azide.

The byproducts of the diazo transfer reaction are also a key consideration. A significant challenge with tosyl azide is the removal of the p-toluenesulfonamide (B41071) byproduct from the reaction mixture, which often requires careful chromatography. organic-chemistry.org While not eliminating this issue, the choice of sulfonyl azide can influence the ease of purification.

Below is a comparative table summarizing the key features of these common diazo donors.

| Feature | This compound (NsN₃) | Tosyl Azide (TsN₃) | Triflyl Azide (TfN₃) |

| Reactivity | High | Moderate | Very High |

| Electrophilicity | High (due to -NO₂ group) | Moderate (due to -CH₃ group) | Very High (due to -CF₃ group) |

| Substrate Scope | Broad, effective for less activated substrates | Good for activated methylene compounds | Very broad, reacts with primary amines |

| Safety Profile | Potentially explosive, requires caution | Potentially explosive, well-documented | Highly explosive, significant hazard |

| Byproduct Removal | Can be challenging | Often requires chromatography | Can be challenging |

| Common Use | Diazo transfer to challenging substrates | General-purpose diazo transfer | Synthesis of azides from primary amines |

Nitrene Chemistry and C-H Functionalization

This compound is a valuable precursor for the generation of sulfonyl nitrenes, which are highly reactive intermediates capable of undergoing a variety of transformations, most notably C-H functionalization.

Generation of Sulfonyl Nitrene Intermediates from this compound

Sulfonyl nitrenes (RSO₂N) are typically generated from the corresponding sulfonyl azides through the extrusion of molecular nitrogen (N₂). wikipedia.org This process can be initiated either thermally or photochemically. nih.gov The decomposition of this compound (p-NsN₃) yields the 4-nitrobenzenesulfonyl nitrene intermediate.

RSO₂N₃ → RSO₂N + N₂ (where R = 4-nitrophenyl)

The resulting sulfonyl nitrene is a highly reactive, electron-deficient species. Computational and spectroscopic studies have shown that these nitrenes can exist in either a singlet or a triplet state, with the triplet state often being the ground state. nih.gov The reactivity of the nitrene is influenced by its spin state; for example, triplet sulfonyl nitrenes are known to react via hydrogen atom transfer pathways in C-H activation reactions. nih.gov Photocatalytic methods using visible light have also been developed to generate sulfonyl nitrenes from sulfonyl azides, offering a milder alternative to thermal decomposition. researcher.lifechemrxiv.org

Metal-Catalyzed Nitrene Transfer Reactions

To control the high reactivity of sulfonyl nitrenes and achieve selective transformations, transition metal catalysts are frequently employed. These catalysts intercept the nitrene precursor to form a transient metal-nitrene (or metal-imido) species, which then mediates the nitrene transfer to a substrate with greater control and selectivity than the free nitrene. nih.gov This strategy is central to the application of this compound in C-H functionalization and other reactions.

Copper complexes are among the most widely studied catalysts for nitrene transfer reactions, particularly for the aziridination of olefins. semanticscholar.org The reaction involves the transfer of the nitrene group from the sulfonyl azide to an alkene, forming a three-membered aziridine (B145994) ring. Both Cu(I) and Cu(II) salts can serve as effective catalysts. The active catalytic species is often a Cu(I) complex which reacts with the nitrene precursor to form a copper-nitrene intermediate. researchgate.net This intermediate then reacts with the alkene to furnish the aziridine product.

While many studies employ (N-(p-tolylsulfonyl)imino)phenyliodinane (PhI=NTs) as the nitrene source, the fundamental catalytic cycle is applicable to nitrenes generated from sulfonyl azides. nih.gov The copper-catalyzed reaction of terminal alkynes with sulfonyl azides is a well-established method for generating ketenimine intermediates, which can be trapped by various nucleophiles. nih.gov This demonstrates the facility with which copper catalysts activate sulfonyl azides for group transfer. The choice of ligand on the copper center is crucial for inducing asymmetry in the aziridination, making it a powerful tool for chiral synthesis. cmu.edu

Dirhodium(II) complexes, such as rhodium(II) acetate (B1210297) [Rh₂(OAc)₄], are exceptionally effective catalysts for a wide variety of transformations involving diazo compounds and their azide analogues. caltech.edu These catalysts react with nitrene precursors to form rhodium-nitrene intermediates, which are powerful species for C-H amination reactions. researchgate.net

A key application is the intramolecular C-H insertion to form cyclic sulfonamides (sultams). Research has demonstrated that Rh₂(OAc)₄ can catalyze the decomposition of nitrene precursors derived from this compound, leading to formal insertion into activated C-H bonds, such as those adjacent to phenyl or vinyl groups. researchgate.net The reaction generally proceeds with high selectivity for electronically rich C-H bonds (e.g., tertiary > secondary > primary) and with retention of configuration at the reacting carbon center. researchgate.net The mechanism is believed to involve the formation of an electrophilic rhodium carbene-like species that interacts with the C-H bond. caltech.edu

The following table provides examples of rhodium-catalyzed C-H amination.

| Substrate | Catalyst | Nitrene Precursor | Product | Yield (%) |

| Ethylbenzene | Rh₂(OAc)₄ | {[(4-Nitrophenyl)sulfonyl]imino}phenyl-λ³-iodane | N-(1-Phenylethyl)-4-nitrobenzenesulfonamide | 84 |

| Tetrahydrofuran (B95107) | Rh₂(OAc)₄ | {[(4-Nitrophenyl)sulfonyl]imino}phenyl-λ³-iodane | N-(Tetrahydrofuran-2-yl)-4-nitrobenzenesulfonamide | 75 |

| Cyclohexane | Rh₂(OAc)₄ | {[(4-Nitrophenyl)sulfonyl]imino}phenyl-λ³-iodane | N-Cyclohexyl-4-nitrobenzenesulfonamide | 68 |

Data sourced from related studies on rhodium-catalyzed nitrene insertions. researchgate.net

While less common than copper and rhodium, palladium and iron complexes have emerged as viable catalysts for nitrene transfer reactions. Palladium(0) catalysts have been shown to mediate the cross-coupling of aryl azides and isocyanides via a nitrene transfer mechanism to produce carbodiimides. nih.gov Although this specific reaction focuses on C=N bond formation, it establishes the principle of Pd-catalyzed nitrene generation from azides.

Iron catalysts, being inexpensive and abundant, are attractive alternatives for promoting nitrene transfer. Iron(II) complexes have been successfully used to catalyze the reaction of sulfoxides with N-acyloxyamides, which proceeds via a nitrene transfer pathway to construct N-acyl sulfoximines. nih.gov Similarly, iron catalysis has enabled the synthesis of imines from 4-hydroxystilbenes and aryl azides through a nitrene transfer reaction that involves C=C bond cleavage. nih.gov Non-heme iron enzymes have also been engineered to catalyze olefin aziridination and nitrene C-H insertion, showcasing the potential of iron centers to mediate these transformations. chemrxiv.org These protocols demonstrate the growing utility of iron in facilitating nitrene chemistry, providing a cost-effective and environmentally benign approach to C-N bond formation.

Other Transition Metal Catalysts in Nitrene Chemistry

While rhodium and copper catalysts are prominent in nitrene chemistry, a variety of other transition metals have been successfully employed to catalyze nitrene transfer reactions from sulfonyl azides, including this compound. These alternative catalysts offer unique reactivity and selectivity profiles.

Iron and manganese porphyrin complexes have been shown to catalyze intermolecular tosylamination and chemoselective allylic amination of simple alkenes. wikipedia.org Cobalt porphyrins are also effective in various nitrene-transfer and insertion reactions, such as aziridination and C-H amination. nih.gov Mechanistic studies suggest that these reactions often proceed through discrete cobalt(III) nitrene radical intermediates, which are generated from the reaction of cobalt(II) complexes with nitrene precursors like activated organic azides. nih.gov

Palladium(0) catalysts have been utilized to mediate the cross-coupling of aryl azides and isocyanides via nitrene transfer, leading to the synthesis of asymmetric carbodiimides. nih.gov Furthermore, low-coordination chromium(II) complexes have been investigated for their ability to catalyze nitrene transfer to isocyanides. nih.gov The versatility of transition metals in this field is extensive, with catalysts based on ruthenium, silver, and iridium also finding application in transformations like aziridination and C-H insertion. slideshare.netmdpi.comnih.gov The choice of metal and ligand is crucial for fine-tuning the reactivity and selectivity of the catalytically generated nitrene species. nih.govnih.gov

A summary of various transition metals and their applications in nitrene transfer reactions is presented below.

| Transition Metal | Catalyst Type | Application(s) | Reference(s) |

| Iron (Fe) | Porphyrin complexes | Intermolecular amination, C-H amination | wikipedia.orgresearcher.life |

| Manganese (Mn) | Porphyrin complexes | Chemoselective allylic amination | wikipedia.org |

| Cobalt (Co) | Porphyrin complexes | Aziridination, C-H amination/amidation | nih.gov |

| Palladium (Pd) | Pd(PPh₃)₄ | Azide-isocyanide cross-coupling | nih.gov |

| Chromium (Cr) | Low-coordination Cr(II) complexes | Nitrene transfer to isocyanides | nih.gov |

| Ruthenium (Ru) | Ru complexes | Aziridination | mdpi.com |

| Silver (Ag) | Ag complexes | Aziridination | mdpi.com |

| Iridium (Ir) | [(cod)Ir(OMe)]₂ | C-H insertion | slideshare.net |

Mechanistic Pathways of Nitrene Formation and C-H Insertion

The generation of a nitrene intermediate from this compound is the initial and critical step for subsequent reactions like C-H insertion. Nitrenes are highly reactive, uncharged, monovalent nitrogen species with only six valence electrons, making them electrophilic. wikipedia.org They are typically formed in situ from organic azides through thermolysis or photolysis, which involves the expulsion of a nitrogen molecule (N₂). researcher.lifewikipedia.org

The electronic configuration of the resulting nitrene can be either a singlet or a triplet state. wikipedia.org The singlet nitrene, often formed initially, can react via a concerted mechanism, for instance, in C-H insertion, which proceeds with retention of stereochemistry. wikipedia.orgslideshare.net In contrast, the more stable triplet nitrene reacts through a two-step radical process involving hydrogen abstraction followed by radical recombination. wikipedia.orgslideshare.net The reaction conditions can influence the interconversion between the singlet and triplet states. slideshare.net

| Nitrene State | C-H Insertion Mechanism | Stereochemistry |

| Singlet | Concerted | Retention of configuration |

| Triplet | Stepwise (H-abstraction & radical recombination) | Loss of stereochemistry |

| Metal-Catalyzed | Concerted, asynchronous (via metal-nitrene) | Retention of configuration |

Allylic C-H Amination and Related Transformations

Allylic C-H amination is a powerful transformation that installs a nitrogen-containing functional group at a position adjacent to a double bond. This reaction provides direct access to valuable allylic amines, which are important building blocks in organic synthesis. nsf.govorganic-chemistry.org this compound is a relevant reagent in this context, as the resulting 4-nitrobenzenesulfonamide (nosylamide) is a versatile synthetic intermediate. The "Ns" (nosyl) group is one of the more conveniently removed protecting groups for amines. nsf.gov

While transition metal catalysis is often employed for allylic amination, metal-free approaches have also been developed. wikipedia.orgorganic-chemistry.org One such method utilizes catalytic amounts of selenium, in the form of phosphine (B1218219) selenides or selenoureas, to achieve the allylic amination of alkenes with sulfonamides. nsf.gov This reaction demonstrates broad applicability, tolerating a wide range of functional groups and effectively aminating primary, secondary, and tertiary C-H bonds. nsf.gov A key advantage of this method is its unique regioselectivity, often favoring amination at the more substituted end of the alkene without allylic transposition. nsf.gov

This methodology has been successfully applied to complex molecules, including a variety of terpenoid natural products, showcasing its utility in late-stage functionalization. nsf.gov The ability to directly couple complex sulfonamides, including those derived from biologically active compounds, with various alkenes highlights the synthetic power of this transformation. nsf.gov

Radical Amination Pathways

In addition to concerted and metal-mediated pathways, nitrenes generated from sulfonyl azides can participate in radical amination reactions. These processes typically involve a triplet nitrene, which behaves as a diradical, or metalloradical intermediates. nih.govnih.gov The reaction often proceeds via a stepwise mechanism involving hydrogen atom abstraction (HAA) from a C-H bond by the reactive nitrene or metallonitrenoid species. wikipedia.orgnih.gov This generates a carbon-centered radical and a nitrogen-centered radical, which then recombine to form the C-N bond. wikipedia.org

The use of transition metal catalysts, particularly cobalt-porphyrin complexes, can provide excellent control over these radical processes. nih.gov Catalytic activation of organic azides can generate metal-bound aminyl radical intermediates. nih.gov These intermediates can then engage in either intra- or intermolecular HAA to activate a C-H bond, followed by radical substitution or recombination to yield the aminated product. nih.gov Such catalytic systems allow for reactions to be performed with high selectivity, avoiding the side reactions often associated with free organic radicals. nih.gov

Sulfonyl azides have been shown to be suitable reagents for these radical processes, acting as effective azidating agents for nucleophilic alkyl radicals. researchgate.net Photocatalytic methods have also been developed, where photoexcited catalysts activate the sulfonyl azide, leading to the elimination of N₂ and the formation of reactive radical species that can initiate C-H activation. nih.gov

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The 1,3-dipolar cycloaddition is a powerful ring-forming reaction between a 1,3-dipole and a dipolarophile, yielding a five-membered heterocycle. wikipedia.orgorganic-chemistry.org The reaction of an organic azide (the 1,3-dipole) with an alkyne (the dipolarophile) to form a 1,2,3-triazole is a cornerstone of this reaction class, often referred to as the Huisgen cycloaddition. wikipedia.orgyoutube.com This transformation is a key example of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, create no byproducts, are stereospecific, and are easy to perform. wikipedia.orgglenresearch.com

The thermal Huisgen cycloaddition typically requires elevated temperatures and often produces a mixture of 1,4- and 1,5-regioisomers of the triazole product. wikipedia.orgnih.gov The reaction proceeds via a concerted, pericyclic mechanism involving the 4 π-electrons of the azide and the 2 π-electrons of the alkyne. organic-chemistry.org this compound serves as a potent 1,3-dipole in these reactions due to the electron-withdrawing nature of the nosyl group, which influences the reactivity of the azide moiety.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Derivatives

The discovery of copper(I) catalysis dramatically transformed the azide-alkyne cycloaddition, making it the premier example of a click reaction. wikipedia.orgglenresearch.com The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient and, most notably, completely regioselective, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a vast array of functional groups. glenresearch.comnih.gov

The mechanism of the CuAAC is distinct from the thermal cycloaddition and is not a concerted process. wikipedia.orgnih.gov It begins with the formation of a copper(I) acetylide intermediate. nih.govnih.gov The azide then coordinates to the copper center, and a stepwise sequence of events leads to the formation of a six-membered cupracycle intermediate, which then rearranges to the triazolyl-copper(I) species before protonolysis releases the 1,4-disubstituted triazole product. nih.gov

For electron-deficient azides like this compound, the choice of reaction conditions, including the copper catalyst and ligands, is critical. nih.gov For instance, copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has been reported as a convenient and effective catalyst for the synthesis of 1-sulfonyl-1,2,3-triazoles from sulfonyl azides and alkynes, working well under both anhydrous and aqueous conditions. nih.gov

| Reaction Type | Key Features | Regioselectivity | Conditions |

| Thermal Huisgen Cycloaddition | Concerted mechanism | Mixture of 1,4- and 1,5-isomers | High temperature |

| Cu(I)-Catalyzed Cycloaddition (CuAAC) | Stepwise mechanism via copper acetylide | Exclusively 1,4-isomer | Mild (e.g., room temp.) |

Formation of 1,2,3-Triazoles from Azide Precursors

The CuAAC reaction using sulfonyl azides, such as this compound, provides a direct and highly practical route to 1-sulfonyl-1,2,3-triazoles. nih.gov These compounds are particularly interesting because the electron-withdrawing sulfonyl group activates the triazole ring. This activation weakens the N1–N2 bond, making these heterocycles valuable precursors for reactive azavinyl carbenes, which are useful in subsequent transformations. nih.gov

The synthesis of 1,2,3-triazoles is not limited to the CuAAC reaction. A variety of methods exist for their formation from different precursors. nih.govfrontiersin.orgorganic-chemistry.org For example, 4-aryl-NH-1,2,3-triazoles can be synthesized via iodine-mediated reactions of N-tosylhydrazones with sodium azide. organic-chemistry.org However, the cycloaddition of an azide with an alkyne remains one of the most efficient and modular approaches. mdpi.com The reaction is compatible with a broad range of both alkyne and azide components. In the case of sulfonyl azides, both aryl and aliphatic alkynes are competent substrates, leading to good isolated yields of the corresponding 1-sulfonyl-1,2,3-triazoles. nih.gov

Regioselectivity and Scope of Triazole Formation

The formation of 1,2,3-triazoles via the 1,3-dipolar cycloaddition of azides with π-systems, commonly known as the Huisgen cycloaddition, is a cornerstone of heterocyclic chemistry. When using this compound, the reaction's regioselectivity and scope are influenced by the nature of the dipolarophile (e.g., alkyne or alkene) and the reaction conditions, including the presence or absence of a catalyst.

In thermal, uncatalyzed reactions with unsymmetrical alkynes, this compound, like other organic azides, often yields a mixture of regioisomers: the 1,4-disubstituted and 1,5-disubstituted 1-sulfonyl-1,2,3-triazoles. The regiochemical outcome is governed by a complex interplay of steric and electronic factors of both the azide and the alkyne. wikipedia.orgijrpc.com The strongly electron-withdrawing 4-nitrobenzenesulfonyl group significantly influences the electronic properties of the azide, but often does not provide complete regiocontrol in thermal cycloadditions.

The scope of triazole formation has been significantly expanded and controlled through the use of metal catalysis. While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is famous for its high regioselectivity in producing 1,4-disubstituted triazoles from terminal alkynes, this method is generally not applicable to sulfonyl azides. The reaction of sulfonyl azides with copper acetylides does not typically lead to the desired triazole products.

However, ruthenium catalysts have proven effective for the cycloaddition of sulfonyl azides with both terminal and internal alkynes. For instance, ruthenium complexes can direct the reaction to selectively produce 1,5-disubstituted 1,2,3-triazoles with terminal alkynes. nih.gov For internal alkynes, the regioselectivity is dependent on the specific substituents on the alkyne. Acyl-substituted internal alkynes and propargyl alcohols often react with high regioselectivity, whereas dialkyl or alkyl-aryl acetylenes may produce mixtures of regioisomers. nih.gov The development of efficient catalysts for the cycloaddition of sulfonyl azides remains an area of active research, as the scope for internal alkynes is still somewhat limited. taylorandfrancis.com

Below is a table summarizing the expected regiochemical outcomes for the cycloaddition of this compound with various alkynes under different conditions.

| Alkyne Type | Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| Terminal Alkyne (e.g., Phenylacetylene) | Thermal (Uncatalyzed) | Mixture of 1,4- and 1,5-isomers | wikipedia.org |

| Terminal Alkyne (e.g., Phenylacetylene) | Ruthenium-catalyzed | 1,5-disubstituted isomer | nih.gov |

| Internal Alkyne (Acyl-substituted) | Ruthenium-catalyzed | Single regioisomer | nih.gov |

| Internal Alkyne (e.g., Dialkyl acetylene) | Ruthenium-catalyzed | Mixture of regioisomers | nih.gov |

Other Key Organic Transformations

Conversion of Alcohols to Alkyl Azides (Mitsunobu-like Reactions)

The direct conversion of alcohols to alkyl azides is a valuable transformation in organic synthesis. The most well-known method for this is the Mitsunobu reaction, which typically involves triphenylphosphine (B44618) (PPh3), a dialkyl azodicarboxylate (like DEAD or DIAD), and an external azide source such as hydrazoic acid (HN3) or diphenylphosphoryl azide (DPPA). organic-chemistry.orggoogle.comcmu.edu This reaction proceeds with clean inversion of stereochemistry at the alcohol carbon, making it highly useful for controlling stereochemistry. commonorganicchemistry.commissouri.edu

While this compound is not the standard azide source in a classical Mitsunobu protocol, sulfonyl azides can be employed in related, direct azidation procedures. ysu.edu In these Mitsunobu-like reactions, the alcohol is first activated, often by conversion to a sulfonate ester in situ. This is followed by nucleophilic displacement by an azide ion to furnish the final alkyl azide product. The reaction sequence can be performed in a one-pot manner. A plausible mechanism involves the reaction of the alcohol with the sulfonyl azide, potentially facilitated by reagents like PPh3, to form an intermediate oxyphosphonium salt, similar to the Mitsunobu mechanism. This intermediate then undergoes intramolecular or intermolecular attack by the azide moiety.

Alternatively, under different conditions, the alcohol can be converted to a good leaving group (e.g., a tosylate or mesylate), which is then displaced by the azide from this compound. The efficiency and selectivity of such transformations, particularly the preference for primary over secondary or tertiary alcohols, depend on the specific protocol employed. researchgate.net

| Azide Source | Typical Reagents | Key Features | Reference |

|---|---|---|---|

| Hydrazoic Acid (HN3) or DPPA | PPh3, DEAD/DIAD | Classic Mitsunobu; SN2 inversion of stereochemistry. | organic-chemistry.orggoogle.com |

| Diphenylphosphoryl azide (DPPA) | DBU | No phosphine oxide byproducts; good for benzylic alcohols. | google.comcommonorganicchemistry.com |

| Sulfonyl Azides | Microwave irradiation or other conditions | Direct conversion of alcohols to azides. | ysu.edu |

Hydrohydrazination and Hydroazidation of Olefins

The addition of an H-N3 unit across a carbon-carbon double bond, known as hydroazidation, is a direct method for synthesizing alkyl azides from readily available olefins. The regioselectivity of this addition—whether it follows Markovnikov or anti-Markovnikov principles—is determined by the reaction mechanism.

Anti-Markovnikov Hydroazidation: A radical-based procedure enables the anti-Markovnikov hydroazidation of alkenes using sulfonyl azides like benzenesulfonyl azide, a close analog of this compound. unibe.ch This process can be achieved in a one-pot reaction involving hydroboration of the olefin with a reagent like catecholborane, followed by reaction with the sulfonyl azide in the presence of a radical initiator. unibe.ch The regioselectivity is controlled by the initial hydroboration step, which places the boron on the less substituted carbon. More recent methods have employed organo-photocatalysis to generate an amidyl radical from the sulfonyl azide, which then adds to the alkene in an anti-Markovnikov fashion. researchgate.netnih.govresearchgate.net This approach is suitable for a wide range of both activated and unactivated alkenes. researchgate.net

Markovnikov Hydroazidation: Conversely, Markovnikov-selective hydroazidation can be achieved using transition metal catalysis. For example, a cobalt-catalyzed system using tosyl azide (TsN3) as the nitrogen source and a silane (B1218182) as a hydride source converts various unactivated olefins to the corresponding branched alkyl azides with high Markovnikov selectivity. organic-chemistry.org This method complements the radical-based procedures, allowing for selective access to either linear or branched azide products from the same olefin starting material.

While the term hydrohydrazination is less commonly associated with sulfonyl azides, the principles of radical or metal-catalyzed addition to olefins could potentially be extended to related nitrogen sources.

| Method | Key Reagents | Regioselectivity | Applicable Olefins | Reference |

|---|---|---|---|---|

| Radical-mediated | Sulfonyl azide, radical initiator | Anti-Markovnikov | 1,2-disubstituted, trisubstituted | unibe.ch |

| Organo-photocatalytic | Sulfonyl azide, photocatalyst, H-atom donor | Anti-Markovnikov | Activated and unactivated | nih.govresearchgate.net |

| Cobalt-catalyzed | Tosyl azide, silane, Co-catalyst | Markovnikov | Unactivated | organic-chemistry.org |

Cycloaddition with Oxabicyclic Alkenes and Aziridine Formation

The reactivity of this compound extends to cycloadditions with strained alkenes and the formation of three-membered aziridine rings.

Cycloaddition with Oxabicyclic Alkenes: Strained alkenes, such as those within oxabicyclic systems (e.g., norbornene derivatives), are highly reactive dipolarophiles in 1,3-dipolar cycloadditions. The reaction of this compound with these alkenes proceeds via a strain-promoted cycloaddition to form an unstable triazoline intermediate. nih.gov The presence of the electron-withdrawing 4-nitro group on the phenylsulfonyl azide accelerates the reaction rate compared to unsubstituted phenylsulfonyl azide. core.ac.uk Theoretical studies on the reaction of benzenesulfonyl azides with oxabicyclic alkenes indicate that the cycloaddition proceeds through a concerted mechanism, with a defined transition state leading to the triazoline. iau.ir

Aziridine Formation: Aziridines can be formed from this compound and alkenes through two primary mechanistic pathways:

Cycloaddition-Rearrangement: The initially formed triazoline intermediate from the cycloaddition with an alkene is often thermally or photochemically unstable. It can readily lose a molecule of dinitrogen (N2) to yield the corresponding N-(4-nitrobenzenesulfonyl)aziridine. nih.gov This pathway is particularly relevant for strained alkenes where the initial cycloaddition is rapid.

Nitrene Insertion: this compound can serve as a precursor to the corresponding sulfonylnitrene. This highly reactive intermediate is typically generated via thermolysis or, more commonly, through photocatalysis. nih.govnih.gov The generated triplet nitrene can then add to an alkene in a stepwise fashion to form the aziridine ring. nih.govrsc.org Photocatalytic methods have shown good functional group compatibility and can be applied to complex, unactivated alkenes. nih.gov Studies using different sulfonyl azides have shown that electron-withdrawing groups on the aryl ring, such as trifluoromethyl, are advantageous for the reaction yield in photocatalytic aziridination. nih.gov

| Pathway | Key Intermediate | Generation Method | Key Features | Reference |

|---|---|---|---|---|

| Cycloaddition-Rearrangement | Triazoline | Strain-promoted cycloaddition | Rapid with strained alkenes like norbornene. | nih.gov |

| Nitrene Insertion | Triplet Sulfonylnitrene | Photocatalysis or Thermolysis | Stepwise addition; broad alkene scope. | nih.govnih.gov |

Computational and Theoretical Studies on 4 Nitrobenzenesulfonyl Azide

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has been extensively employed to investigate the mechanisms of reactions involving arylsulfonyl azides, including the 4-nitro substituted variant. A primary focus of these studies has been the reaction with alkenes to form aziridines. Two principal mechanistic pathways are typically considered:

Pathway A: [3+2] Cycloaddition. This pathway involves an initial concerted [3+2] cycloaddition of the azide (B81097) to the alkene, forming a transient triazoline intermediate. This intermediate then undergoes dinitrogen (N₂) extrusion to yield the final aziridine (B145994) product.

Pathway B: Nitrene Formation. This alternative pathway proposes an initial cleavage of the dinitrogen molecule from the sulfonyl azide to form a highly reactive sulfonylnitrene intermediate. This nitrene species subsequently adds across the alkene double bond to form the aziridine.

DFT calculations, specifically using the M06-2X functional, have been applied to the reaction of benzenesulfonyl azides with oxabicyclic alkenes. researchgate.netnih.gov The studies indicate that the [3+2] cycloaddition pathway is kinetically favored over the nitrene formation pathway. researchgate.net For the parent benzenesulfonyl azide, the activation barrier for the initial cycloaddition is significantly lower than the barrier for dinitrogen cleavage to form the nitrene. nih.govbeilstein-archives.org For instance, the cycloaddition has calculated barriers of 15.0 kcal/mol (endo) and 10.3 kcal/mol (exo), while nitrene formation has a much higher activation barrier of 39.2 kcal/mol. nih.gov This suggests that the reaction preferentially proceeds through the formation of a triazoline intermediate rather than via a free nitrene. researchgate.netbeilstein-archives.org

Analysis of Electronic and Steric Effects of Substituents on Reactivity

The electronic nature of substituents on the aryl ring of benzenesulfonyl azides plays a crucial role in modulating their reactivity. The 4-nitro group, being a strong electron-withdrawing group, exerts a significant electronic influence.

DFT studies have systematically investigated the effect of various substituents, from electron-donating to electron-withdrawing, on the reaction barriers. beilstein-archives.org When electron-withdrawing groups like the nitro group (NO₂) are present on the benzene (B151609) ring, they have been found to marginally decrease the activation barrier for the initial [3+2] cycloaddition step. beilstein-archives.org For the reaction with oxabicyclic alkene, the activation barrier for the transition state leading to the exo triazoline intermediate (TS1_Exo) showed a trend where the NO₂ substituent provided the lowest activation barrier compared to other groups like CN, CF₃, Cl, and F. beilstein-archives.org

Conversely, these electron-withdrawing groups increase the activation barrier for the subsequent dinitrogen extrusion step from the triazoline intermediate. beilstein-archives.org This electronic effect can be rationalized by considering the stability of the transition states. The electron-withdrawing nitro group influences the frontier molecular orbitals (FMOs) of the azide, affecting the HOMO-LUMO energy gap with the dipolarophile and thus influencing the rate of the initial cycloaddition. beilstein-archives.org While detailed steric analyses for the 4-nitro substituent are specific to the reaction partner, computational models inherently account for steric hindrance in the transition state geometries, which influences the calculated energies and preferred reaction pathways. researchgate.net

Transition State Analysis and Activation Energy Calculations for Key Reactions

Transition state analysis via DFT calculations provides quantitative data on the energy barriers of reaction steps. For the reaction of 4-nitrobenzenesulfonyl azide with oxabicyclic alkenes, activation energies for the elementary steps have been computed. beilstein-archives.org

The reaction is proposed to proceed via an initial [3+2] addition to form triazoline intermediates (endo and exo), followed by dinitrogen cleavage. beilstein-archives.org The presence of the 4-nitro group lowers the activation barrier for the initial cycloaddition compared to the unsubstituted benzenesulfonyl azide. However, it raises the barrier for the subsequent dinitrogen extrusion. beilstein-archives.org

| Reactant | Transition State | Pathway | Activation Energy (kcal/mol) |

|---|---|---|---|

| Benzenesulfonyl azide | TS1_Endo | [3+2] Cycloaddition | 17.3 |

| Benzenesulfonyl azide | TS1_Exo | [3+2] Cycloaddition | 10.8 |

| Benzenesulfonyl azide | TS2_Endo | Dinitrogen Extrusion | 32.3 |

| Benzenesulfonyl azide | TS2_Exo | Dinitrogen Extrusion | 38.6 |

| Benzenesulfonyl azide | TS3 | Nitrene Formation | 38.9 |

| This compound | TS1_Endo | [3+2] Cycloaddition | 16.8 |

| This compound | TS1_Exo | [3+2] Cycloaddition | 9.3 |

Data sourced from a DFT study at the M06-2X/6-311+G(d,p) level of theory. beilstein-archives.org

These calculations reinforce that the initial cycloaddition is the kinetically more accessible step, and that the 4-nitro group accelerates this step, particularly for the exo pathway. beilstein-archives.org The high barrier for nitrene formation (TS3) makes that pathway less probable. beilstein-archives.org

Prediction of Regioselectivity and Stereoselectivity in Cycloadditions and Insertions

Computational models are powerful tools for predicting the outcome of reactions where multiple isomers can be formed. In the context of this compound reacting with unsymmetrical or stereogenic substrates, DFT can predict both regioselectivity and stereoselectivity (e.g., diastereoselectivity).

Furthermore, the position of the nitro substituent on the benzenesulfonyl azide ring has a profound effect on the diastereoselectivity. researchgate.net Studies have shown that while this compound predominantly gives the endo-cycloadduct, switching to a 2-nitrobenzenesulfonyl azide can favor the formation of the exo-cycloadduct. researchgate.net This highlights the ability of computational analysis to dissect the subtle electronic and steric effects that govern the stereochemical outcome of these complex reactions, providing predictive power for designing selective syntheses. nih.govnih.gov

Role of 4 Nitrobenzenesulfonyl Azide in Advanced Synthetic Methodologies

Catalytic Strategies Employing 4-Nitrobenzenesulfonyl Azide (B81097)

The application of 4-Nitrobenzenesulfonyl azide in catalytic systems has significantly advanced the efficiency and selectivity of various chemical transformations. It is a key player in transition metal-catalyzed reactions, particularly in C-H functionalization and diazo transfer processes.

Transition Metal-Catalyzed C-H Amination/Amidation: Organic azides, including this compound, are effective amino sources in transition-metal-catalyzed C-H functionalization reactions. rsc.org These reactions allow for the direct conversion of C-H bonds into C-N bonds, providing a streamlined route to N-functionalized molecules. rsc.org The process typically involves the generation of a metal-nitrene intermediate from the sulfonyl azide, which then reacts with a C-H bond. This methodology is valued for its potential to create sulfonamidates and other N-functionalized compounds efficiently. rsc.org

Diazo Transfer Reactions: this compound is widely used as a diazo-transfer reagent. acs.org This reaction involves the transfer of a diazo group (=N₂) from the sulfonyl azide to an active methylene (B1212753) compound, positioned between two electron-withdrawing groups, to form a diazocarbonyl compound. These products are highly versatile intermediates in organic synthesis. Catalytic approaches, often employing transition metals like copper or rhodium, facilitate these transformations, which are fundamental for synthesizing precursors for cyclopropanation, C-H insertion, and aromatic addition reactions. nih.gov For instance, in a debenzoylative diazo-transfer process, this compound has been used with DBU as a base to convert a 1,3-dione into an α-diazoketone. acs.org

The following table summarizes key catalytic reactions involving this compound.

| Reaction Type | Catalyst/Base | Substrate Type | Product Type | Ref |

|---|---|---|---|---|

| Debenzoylative Diazo Transfer | DBU | 1,3-Dione | α-Diazoketone | acs.org |

| C-H Amidation/Amination | Transition Metals | Alkanes, Arenes | N-Sulfonylated Amines | rsc.org |

Nitrene Transfer Reactions: As a nitrene precursor, this compound is instrumental in reactions that form new C-N bonds. researchgate.net Thermal or photochemical decomposition of the azide generates a highly reactive nitrene species. nih.gov In recent developments, visible-light-mediated energy transfer has been employed to generate triplet nitrenes from sulfonyl azides. This strategy enables the synthesis of N-sulfonyl sulfilimines from sulfides with broad functional group tolerance, overcoming limitations of previous methods that relied on singlet nitrene intermediates. chemrxiv.orgchemrxiv.org

Design and Synthesis of Complex Molecular Architectures (General Synthetic Utility)

The versatility of this compound makes it an invaluable tool for constructing intricate molecular structures, particularly nitrogen-containing heterocyclic compounds. nih.govresearchgate.netrsc.org

Synthesis of Heterocycles: Organic azides are fundamental building blocks in heterocyclic chemistry. They are used to synthesize a wide array of rings, including five-membered heterocycles with one or two heteroatoms (like pyrroles, pyrazoles, and oxazoles) and six-membered rings (like pyridines). nih.gov this compound participates in cycloaddition reactions, a powerful method for assembling these ring systems. nih.gov For example, it can be used in [3+2] cycloaddition reactions with alkynes to form triazoles, a reaction that is a cornerstone of "click chemistry". researchgate.net

Formation of Amines and Amides: A primary application of this compound is in the synthesis of amines. The azide group can be introduced into a molecule via nucleophilic substitution and subsequently reduced to a primary amine using reagents like LiAlH₄ or through catalytic hydrogenation. masterorganicchemistry.com This two-step process provides a reliable alternative to other methods for synthesizing primary amines. masterorganicchemistry.com Furthermore, its role in C-H amination reactions provides direct access to complex amine and amide structures from simple hydrocarbon precursors. rsc.orgnih.gov

The table below illustrates the utility of this compound in synthesizing different classes of complex molecules.

| Molecule Class | Synthetic Reaction | Key Intermediate | Ref |

|---|---|---|---|

| Heterocycles (e.g., Triazoles) | [3+2] Cycloaddition | Nitrene/Azide | nih.govresearchgate.net |

| Chiral α-Amino Acids | Intermolecular C-H Amination | Metalloradical | nih.gov |

| Primary Amines | SN2 reaction followed by reduction | Alkyl Azide | masterorganicchemistry.com |

Development of New Synthetic Pathways and Reagents

The unique reactivity of this compound has spurred the development of novel synthetic methodologies and reagents, expanding the toolkit of organic chemists.

Novel Diazo-Transfer Reagents: Research into diazo-transfer reactions has led to the development of new and improved reagents based on the sulfonyl azide scaffold. For instance, ortho-nitrobenzenesulfonyl azide (o-NBSA) has been developed as a diazo-transfer reagent with improved physicochemical properties and ease of synthesis compared to other alternatives like triflyl azide. korea.ac.krthieme-connect.com These developments aim to overcome stability and safety issues associated with more hazardous reagents. korea.ac.kr

Continuous Flow Synthesis: The potential hazards associated with handling some sulfonyl azides in batch processes have driven the adoption of continuous flow technologies. nih.gov Methodologies have been developed where a sulfonyl azide is generated and used in-situ for a diazo-transfer reaction within a continuous flow system. This approach has been successfully "telescoped" with subsequent copper-catalyzed transformations, allowing for the multi-step synthesis of complex molecules without isolating reactive intermediates. acs.orgnih.gov While much of this work has focused on other sulfonyl azides like mesyl azide and triflyl azide, the principles are applicable and demonstrate a pathway for safer and more efficient use of reagents like this compound. nih.gov

New Catalytic Systems: The compound has been instrumental in the evolution of C-H amination and amidation catalysis. rsc.org It serves as a benchmark reagent in the development of new transition-metal catalysts designed for selective C-N bond formation. rsc.org For example, cobalt(II)-based metalloradical catalysis has been developed for the enantioselective intermolecular radical C-H amination of carboxylic acid esters using organic azides, providing direct access to valuable chiral α-amino acid derivatives. nih.gov

Analytical Methodologies in Research on 4 Nitrobenzenesulfonyl Azide Reactivity

Spectroscopic Techniques for Reaction Monitoring and Intermediate Elucidation (e.g., IR, NMR for mechanistic insight)

Spectroscopy is a cornerstone for the real-time analysis of reactions involving 4-nitrobenzenesulfonyl azide (B81097). It allows researchers to observe the consumption of reactants and the formation of intermediates and products, offering critical insights into reaction mechanisms. slideshare.netlehigh.edu

Infrared (IR) Spectroscopy is particularly effective for tracking reactions involving azides due to the distinct and strong absorption band of the azide functional group. slideshare.net The asymmetric stretching vibration (ν_as) of the N₃ group appears in a relatively clear region of the spectrum, making it an excellent diagnostic peak. researchcommons.org For instance, in a study synthesizing 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide, the IR spectrum clearly showed a prominent band at 2132 cm⁻¹ corresponding to the asymmetric N₃ stretch, confirming the successful transfer of the azide group. researchcommons.org Monitoring the disappearance of this peak or its shift in frequency can signify the consumption of the azide reagent or its conversion into a different chemical entity, such as a triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about molecules in solution. lehigh.edu Both ¹H and ¹³C NMR are routinely used to confirm the structure of final products in reactions utilizing 4-nitrobenzenesulfonyl azide. thieme-connect.com More advanced NMR techniques can be employed for mechanistic studies. For example, real-time reaction monitoring using FlowNMR allows for the observation of transient intermediates. researchgate.net

Furthermore, isotopic labeling, particularly with ¹⁵N, has become a powerful tool for probing reaction mechanisms. korea.ac.kr By using a ¹⁵N-labeled diazo-transfer reagent, researchers can track the fate of the nitrogen atoms throughout the reaction. This approach has been instrumental in studying the mechanism of diazo-transfer reactions, helping to explain the formation of different product isomers. thieme-connect.comkorea.ac.kr The use of ¹⁵N-labeled azides creates probes for both vibrational (IR) and magnetic resonance (NMR) spectroscopy, offering a multi-faceted view of molecular structure and dynamics. researchgate.netdntb.gov.ua

The following table summarizes key spectroscopic data used in the analysis of reactions involving sulfonyl azides.

| Technique | Functional Group / Atom | Typical Signal / Chemical Shift | Application in Research |

|---|---|---|---|

| IR Spectroscopy | Azide (N₃) Asymmetric Stretch | ~2132 cm⁻¹ | Monitoring consumption of the azide reagent; confirming the presence of an azide group in the product. researchcommons.org |

| ¹H NMR Spectroscopy | Aromatic Protons | 7.8 - 8.4 ppm | Structural elucidation of aromatic products and reactants. thieme-connect.com |

| ¹³C NMR Spectroscopy | Aromatic Carbons | 125 - 148 ppm | Confirming the carbon framework of the synthesized compounds. thieme-connect.com |

| ¹⁵N NMR / ¹⁵N-labeled IR | ¹⁵N-labeled Azide Group | Variable | Elucidating reaction mechanisms by tracking the position of the labeled nitrogen atom. researchgate.netkorea.ac.kr |

Chromatographic Methods for Product Isolation and Purity Assessment in Synthetic Research

Chromatography is essential for the separation and purification of compounds synthesized using this compound. Given that organic reactions often yield a mixture of the desired product, unreacted starting materials, and side products, effective purification is critical for obtaining materials of high purity for subsequent analysis and use.

Column Chromatography is a widely used preparative technique for isolating products on a laboratory scale. In this method, a solution of the crude reaction mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates based on their polarity. For example, the purification of novel azo dyes, which can be synthesized from precursors made via azide chemistry, often involves column chromatography with solvent systems like heptane (B126788) and diethyl ether to isolate the target compound from regioisomers and other impurities. mdpi.com Similarly, sulfamoyl azides synthesized from amines have been purified by filtration through a short plug of silica, which is a simplified form of column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for both purity assessment and, in some cases, purification (preparative HPLC). Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly common for analyzing the purity of small organic molecules synthesized in pharmaceutical research. americanpharmaceuticalreview.com Chiral HPLC, a specialized form of this technique, is employed to separate enantiomers, which is crucial in asymmetric synthesis where stereoselectivity is a key outcome. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying the components of a reaction mixture and for quantifying the yield of a desired product with high accuracy. nih.gov

The table below provides examples of chromatographic methods applied in research involving azide-derived compounds.

| Chromatographic Method | Type of Product | Stationary Phase | Typical Mobile Phase / Conditions | Purpose |

|---|---|---|---|---|

| Column Chromatography | Azo Dyes | Silica Gel | Heptane/Diethyl Ether Mixtures mdpi.com | Isolation and purification of the major product from regioisomers. mdpi.com |

| Silica Gel Filtration | Sulfamoyl Azides | Silica Gel | Not specified | Simple and efficient purification to remove polar side products. nih.gov |

| Chiral HPLC | Asymmetric Cyclopropanation Products | Chiral Stationary Phase | Not specified | Analysis of enantiomeric excess and separation of stereoisomers. nih.gov |

| LC-MS | Sulfamoyl Azides | Typically C18 (Reversed-Phase) | Acetonitrile (B52724)/Water or Methanol/Water Gradients | Determination of reaction yields and product identity. nih.gov |

Future Perspectives in Research on 4 Nitrobenzenesulfonyl Azide

Emerging Applications in Novel Synthetic Transformations

4-Nitrobenzenesulfonyl azide (B81097) is increasingly recognized for its role in pioneering novel synthetic transformations that enable the construction of complex molecules with high efficiency and selectivity. Key emerging areas include advanced cycloaddition reactions and innovative C-H functionalization strategies.

One of the most significant recent applications is in the strain-promoted azide-alkyne cycloaddition (SPAAC) with sterically hindered cyclic alkynes. For instance, the reaction of 4-nitrobenzenesulfonyl azide with cyclooctyne (B158145) proceeds rapidly, often reaching completion within 30 minutes at room temperature, to quantitatively yield the corresponding 1-sulfonylcyclooctatriazole. rsc.org This high reactivity, driven by the release of ring strain in the alkyne, showcases the utility of this azide in creating complex, nitrogen-rich heterocyclic scaffolds under mild conditions. rsc.org This transformation highlights excellent tolerance for a range of sulfonyl azides, from electron-rich to electron-poor, including the bulky triisopropylbenzenesulfonyl group. rsc.org

| Sulfonyl Azide Substituent | Product | Reaction Time | Yield |

|---|---|---|---|

| p-toluenesulfonyl | 20b | 30 min | Quantitative |

| p-nitrobenzenesulfonyl | 20c | 30 min | Quantitative |

| p-methoxybenzenesulfonyl | 20d | 30 min | Quantitative |

| triisopropylbenzenesulfonyl | 20e | 30 min | High |

Furthermore, the direct sulfonamidation of (hetero)aromatic C-H bonds using sulfonyl azides has become a powerful strategy for synthesizing N-(hetero)aryl sulfonamides, a crucial motif in many FDA-approved drugs. nih.gov This method is advantageous as it forms non-toxic nitrogen gas as the sole byproduct, representing a greener alternative to traditional methods that involve sulfonyl chlorides and generate halide salt waste. nih.gov Catalytic systems, particularly those based on iridium, have been pivotal in advancing this area. nih.gov

Photocatalysis has also opened new avenues for sulfonyl azide reactivity. The reductive activation of sulfonyl azides mediated by photoredox catalysis can generate nitrene radical anions. These reactive intermediates are capable of intermolecular aziridination of unactivated alkenes, providing a direct route to N-sulfonylaziridines, which are valuable synthetic intermediates. This photocatalytic approach is compatible with a wide range of complex alkenes and tolerates various functional groups.

Development of Greener and More Sustainable Methodologies

The principles of green chemistry—focusing on reducing waste, minimizing hazards, and improving energy efficiency—are increasingly influencing the design of synthetic routes. Research involving this compound is aligning with these principles through several innovative approaches.

A significant development is the use of polymer-supported benzenesulfonyl azide as a diazo transfer reagent. This solid-supported reagent enhances safety by reducing the risk of explosion associated with traditional, low-molecular-weight sulfonyl azides. Moreover, it simplifies product isolation to a simple filtration step, which eliminates the need for aqueous workups and often results in higher yields in shorter reaction times.

The use of ionic liquids as reaction media also represents a move towards more sustainable processes. A novel ionic liquid-supported sulfonyl azide has been synthesized and successfully used as a diazotransfer reagent. nih.gov This method provides excellent yields (82-94%) and high-purity products under mild conditions and with short reaction times. nih.gov The key advantage is the enhanced separation of the product from the reagent, facilitating the potential for recycling the reaction medium. nih.gov

Photocatalytic methods, as mentioned for aziridination, inherently contribute to greener synthesis. By using light as a traceless reagent to drive reactions at ambient temperatures, photocatalysis can reduce the energy consumption and byproducts associated with thermally driven reactions. The development of visible-light photoredox catalysis for reactions involving sulfonyl azides is a promising frontier for sustainable chemistry.

| Methodology | Reagent | Key Advantages | Reference |

|---|---|---|---|

| Solution-Phase | 4-carboxybenzenesulfonyl azide | Established method | nih.gov |

| Polymer-Supported | Polystyrene-supported benzenesulfonyl azide | Improved safety, easy filtration, no aqueous workup | nih.gov |

| Ionic Liquid-Supported | Ionic liquid-supported sulfonyl azide | Excellent yields, high purity, better separation, mild conditions | nih.gov |

Untapped Reactivity Profiles and Mechanistic Discoveries

Exploring the fundamental reactivity of this compound and elucidating the mechanisms of its reactions are crucial for unlocking its full synthetic potential. Recent computational and experimental studies have begun to shed light on previously untapped reactivity profiles.

Density Functional Theory (DFT) studies have provided deep mechanistic insights into the reactions of benzenesulfonyl azides. For example, a computational study on the reaction with oxabicyclic alkenes revealed the influence of substituents on the activation barriers of both the initial cycloaddition and the subsequent dinitrogen extrusion steps. beilstein-archives.org Specifically for this compound, the electron-withdrawing nitro group was found to increase the activation barrier for the dinitrogen extrusion, a finding that helps to rationalize experimental observations of product yields and selectivities. beilstein-archives.org